Calcium metrizoate
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Overview
Description
Calcium metrizoate is a chemical compound used primarily as a contrast medium in medical imaging, particularly in X-ray imaging. It is a salt form of metrizoic acid, which is known for its high iodine content, making it effective in enhancing the contrast of images. due to its high osmolality, it presents a higher risk of allergic reactions and has been discontinued in some regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium metrizoate is synthesized by reacting metrizoic acid with calcium ions. The reaction typically involves dissolving metrizoic acid in a suitable solvent and then adding a calcium salt, such as calcium chloride, under controlled conditions to form the this compound salt. The reaction is carried out at a specific pH and temperature to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product through crystallization or other separation techniques to remove impurities and ensure the compound meets the required standards for medical use .
Chemical Reactions Analysis
Types of Reactions
Calcium metrizoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the iodine content and structure of the compound.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce iodinated derivatives, while reduction may lead to deiodinated products .
Scientific Research Applications
Calcium metrizoate has been extensively used in scientific research, particularly in the fields of:
Chemistry: As a contrast agent in various analytical techniques.
Biology: For imaging biological tissues and structures.
Medicine: In diagnostic imaging, such as angiography and urography, to enhance the visibility of blood vessels and urinary tract structures.
Industry: In the development of new imaging technologies and contrast agents .
Mechanism of Action
The primary mechanism of action of calcium metrizoate is its ability to absorb X-rays due to its high iodine content. This absorption enhances the contrast of images, making it easier to visualize internal structures. The compound works by distributing itself in the blood vessels and tissues, where it absorbs X-rays and provides a clear contrast between different structures .
Comparison with Similar Compounds
Similar Compounds
Diatrizoate: Another iodinated contrast medium with similar uses but different chemical properties.
Iopamidol: A non-ionic contrast agent with lower osmolality and reduced risk of allergic reactions.
Iohexol: Another non-ionic contrast agent with similar applications but different pharmacokinetic properties
Uniqueness
Calcium metrizoate is unique due to its high iodine content and effectiveness in enhancing image contrast. its high osmolality and associated risk of allergic reactions have led to its discontinuation in some regions, making non-ionic alternatives like iopamidol and iohexol more favorable .
Properties
CAS No. |
20828-80-2 |
---|---|
Molecular Formula |
C24H20CaI6N4O8 |
Molecular Weight |
1293.9 g/mol |
IUPAC Name |
calcium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate |
InChI |
InChI=1S/2C12H11I3N2O4.Ca/c2*1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;/h2*1-3H3,(H,16,18)(H,20,21);/q;;+2/p-2 |
InChI Key |
PPUUBZDQNSSJDN-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Ca+2] |
Origin of Product |
United States |
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